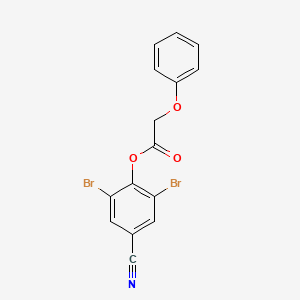
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate is a useful research compound. Its molecular formula is C15H9Br2NO3 and its molecular weight is 411.049. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antitubercular Activities
2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate has been explored for its potential in antimicrobial and antitubercular activities. A study by Vyas et al. (2009) synthesized compounds with structural similarities to this compound, which demonstrated significant antimicrobial properties. These compounds were tested for antitubercular activity, indicating potential applications in treating bacterial infections and tuberculosis (Vyas et al., 2009).
2. Radical Scavenging Properties
Investigations into Schiff bases related to this compound have revealed radical scavenging properties. Kaştaş et al. (2017) studied two Schiff bases, including one structurally similar to this compound, for their prototropy and radical scavenging activities. These properties suggest potential applications in the pharmaceutical industry or as additives in the food industry (Kaştaş et al., 2017).
3. Development of Diagnostic Tools
The compound has been used in the development of diagnostic tools like enzyme-linked immunosorbent assay (ELISA). Cao et al. (2005) developed an indirect competitive ELISA for the nitrile herbicide bromoxynil, using polyclonal antibodies raised against a hapten structurally related to this compound. This application demonstrates the compound's utility in environmental monitoring and analytical chemistry (Cao et al., 2005).
4. Liquid Crystalline Properties
This compound-related compounds have been studied for their liquid crystalline properties. Kong and Tang (1998) synthesized side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with structural similarities to this compound. These findings are relevant in the field of material science and engineering (Kong & Tang, 1998).
5. Water Treatment and Environmental Monitoring
Research by Zhai and Zhang (2011) into brominated disinfection byproducts (Br-DBPs) in water treatment processes involved compounds related to this compound. Their work helps understand the formation and decomposition of Br-DBPs during chlorination, crucial for water treatment and environmental safety (Zhai & Zhang, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with thyroid hormone-binding proteins .
Mode of Action
Related compounds such as 2,2-dibromo-2-cyanoacetamide (dbnpa) have been shown to react through their bromine chemistry, inactivating thiol-based (r-sh) amino acids and enzymes by converting their functional –sh groups to the oxidized s-s form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .
Pharmacokinetics
The compound’s molecular weight is 323.205 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dibromo-4-cyanophenyl 2-phenoxyacetate. For instance, it has been classified as hazardous to the aquatic environment, with long-lasting effects .
Safety and Hazards
Propiedades
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2NO3/c16-12-6-10(8-18)7-13(17)15(12)21-14(19)9-20-11-4-2-1-3-5-11/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJSYURQPMZTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
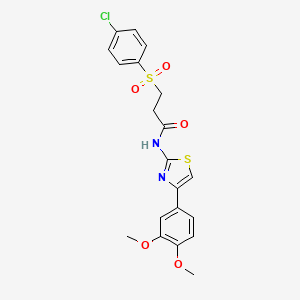
![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

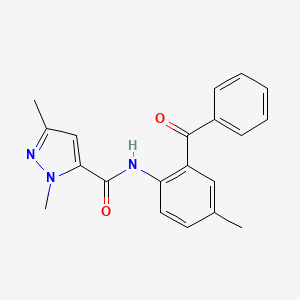
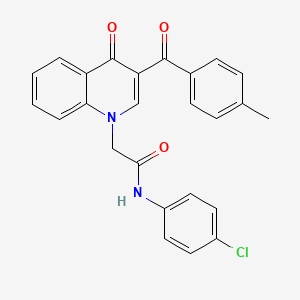


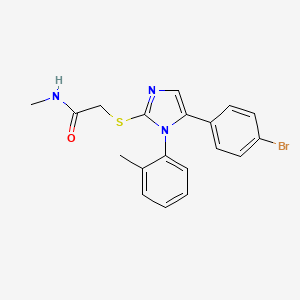
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)
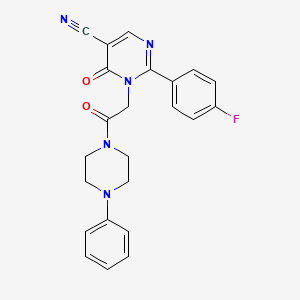

![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
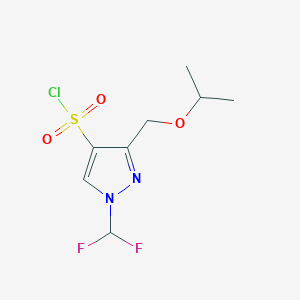
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3003490.png)
